molecular formula C22H25N3O2S B11459357 N-(8-tert-butyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methylbenzamide

N-(8-tert-butyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methylbenzamide

Cat. No.: B11459357
M. Wt: 395.5 g/mol
InChI Key: NIPJFMOMDSXUKJ-UHFFFAOYSA-N
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Description

4-METHYL-N-[8-(2-METHYL-2-PROPANYL)-4-OXO-6,7,8,9-TETRAHYDRO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a pyrimido[2,1-b][1,3]benzothiazole core

Preparation Methods

The synthesis of 4-METHYL-N-[8-(2-METHYL-2-PROPANYL)-4-OXO-6,7,8,9-TETRAHYDRO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL]BENZAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrimido[2,1-b][1,3]benzothiazole core, followed by functionalization to introduce the 4-methyl and 2-methyl-2-propanyl groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts, solvents, and temperature control .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOCH3).

Scientific Research Applications

4-METHYL-N-[8-(2-METHYL-2-PROPANYL)-4-OXO-6,7,8,9-TETRAHYDRO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimido[2,1-b][1,3]benzothiazole core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other pyrimido[2,1-b][1,3]benzothiazole derivatives, which share the core structure but differ in their functional groups. These compounds can have varying biological activities and chemical properties. For example, derivatives with different substituents may exhibit different levels of potency in medicinal applications or different reactivity in chemical synthesis .

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-(8-tert-butyl-4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methylbenzamide

InChI

InChI=1S/C22H25N3O2S/c1-13-5-7-14(8-6-13)19(26)24-16-12-23-21-25(20(16)27)17-10-9-15(22(2,3)4)11-18(17)28-21/h5-8,12,15H,9-11H2,1-4H3,(H,24,26)

InChI Key

NIPJFMOMDSXUKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CN=C3N(C2=O)C4=C(S3)CC(CC4)C(C)(C)C

Origin of Product

United States

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